molecular formula C13H16O4 B10774405 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid

3-Hydroxy-5-oxo-7-phenyl-heptanoic acid

Cat. No.: B10774405
M. Wt: 236.26 g/mol
InChI Key: AOBNEADIHQEJLV-GFCCVEGCSA-N
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Description

The compound “PMID2909732C7” is a small molecular drug known for its investigative properties in various scientific fields. It is also referred to by its synonyms GTPL3020 and BDBM50020291

Preparation Methods

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

“PMID2909732C7” undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“PMID2909732C7” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID2909732C7” involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels and has therapeutic implications for cardiovascular diseases.

Comparison with Similar Compounds

“PMID2909732C7” can be compared with other similar compounds, such as:

The uniqueness of “PMID2909732C7” lies in its specific molecular structure and its potential for use in various scientific research applications.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(3R)-3-hydroxy-5-oxo-7-phenylheptanoic acid

InChI

InChI=1S/C13H16O4/c14-11(8-12(15)9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,16,17)/t12-/m1/s1

InChI Key

AOBNEADIHQEJLV-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)C[C@H](CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(CC(=O)O)O

Origin of Product

United States

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